Tn Epitope

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

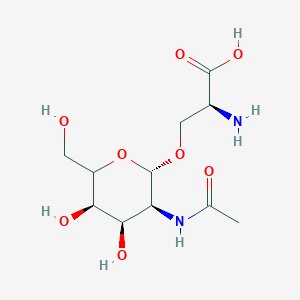

IUPAC Name |

(2S)-3-[(2S,3S,4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6?,7-,8-,9+,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDMNGDGDYFZRE-VDWXYSIBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@H](C(O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Biology of the Tn Epitope

Definition and Glycostructural Characteristics of the Tn Epitope (GalNAcα1-O-Ser/Thr)

The this compound, also known as the Tn antigen, is defined by the alpha-glycosidic linkage of a single N-acetyl-D-galactosamine (GalNAc) sugar to the hydroxyl group of either a serine (Ser) or threonine (Thr) amino acid residue within a polypeptide chain. nih.gov This structure, chemically denoted as GalNAcα1-O-Ser/Thr, is the simplest mucin-type O-glycan.

Mucins are heavily glycosylated proteins characterized by regions of tandemly repeated amino acid sequences rich in serine, threonine, and proline. nih.gov These repeats serve as scaffolds for the attachment of numerous O-glycans, initiating with the this compound. In healthy tissues, this initial Tn structure is typically masked by the addition of other sugar molecules, leading to the formation of more complex and elongated O-glycan chains. nih.govnih.gov However, in various pathological states, particularly in carcinomas, the glycosylation process is often incomplete, leading to the exposure of the underlying this compound. nih.govnih.gov

Biosynthetic Pathways of Mucin-Type O-Glycans and the this compound Precursor

The biosynthesis of mucin-type O-glycans is a post-translational modification that occurs in the Golgi apparatus. nih.govcreative-proteomics.com Unlike N-linked glycosylation, which involves the transfer of a pre-assembled oligosaccharide precursor, O-glycosylation is a stepwise process.

The foundational step in this pathway is the creation of the this compound. This process begins with the synthesis of the sugar donor, UDP-GalNAc, in the cytoplasm. Subsequently, a family of enzymes known as polypeptide α-N-acetylgalactosaminyltransferases (ppGalNAcTs) transfers GalNAc from UDP-GalNAc to specific serine or threonine residues on the polypeptide backbone. nih.govnih.govcreative-proteomics.com This initial structure, the this compound, serves as the precursor for the synthesis of all mucin-type O-glycans. nih.govkegg.jp

From this point, the O-glycan chains can be elongated and branched through the sequential addition of other monosaccharides, such as galactose (Gal), N-acetylglucosamine (GlcNAc), and sialic acid. The specific structures formed depend on the expression and activity of various glycosyltransferases within the cell.

Enzymatic Regulation of this compound Synthesis

The expression of the this compound is tightly controlled by a series of enzymes that govern its formation and subsequent modification. The key players in this regulatory network are the ppGalNAcTs, T-synthase, and its molecular chaperone, Cosmc.

The initiation of mucin-type O-glycosylation is catalyzed by a family of 20 distinct polypeptide α-N-acetylgalactosaminyltransferases (ppGalNAcTs or GALNTs) in humans. nih.govnih.govmdpi.com These enzymes are responsible for transferring N-acetylgalactosamine (GalNAc) from the nucleotide sugar donor UDP-GalNAc to serine and threonine residues on polypeptide chains, forming the this compound (GalNAcα1-O-Ser/Thr). nih.govmdpi.com

Each ppGalNAcT isoform exhibits a unique, yet often overlapping, substrate specificity for different protein sequences and even for specific serine and threonine residues within a given protein. This differential specificity allows for a fine-tuned regulation of O-glycosylation patterns on various glycoproteins. The expression and activity of these enzymes can vary between different tissues and cell types, contributing to the diversity of O-glycan structures observed in an organism.

In normal cells, the this compound is typically not exposed on the cell surface. Instead, it is rapidly elongated by the action of Core 1 β1,3-galactosyltransferase, commonly known as T-synthase (C1GALT1). nih.govnih.gov This enzyme transfers a galactose (Gal) molecule from UDP-Gal to the GalNAc of the this compound, forming the Core 1 structure, also known as the T antigen (Galβ1-3GalNAcα1-O-Ser/Thr). nih.govnih.gov

The formation of the T antigen is a critical branching point in the biosynthesis of mucin-type O-glycans. From this Core 1 structure, a variety of more complex O-glycans can be synthesized through the addition of other sugars. Therefore, the activity of T-synthase is a key determinant in preventing the accumulation and exposure of the this compound.

The proper functioning of T-synthase is critically dependent on a unique molecular chaperone called Cosmc (Core 1 β1,3-galactosyltransferase-specific molecular chaperone 1), encoded by the C1GALT1C1 gene on the X chromosome. nih.govresearchgate.net Cosmc is an endoplasmic reticulum (ER)-resident protein that specifically binds to newly synthesized T-synthase, ensuring its correct folding and stability. researchgate.netpnas.orgmdpi.com

Without a functional Cosmc, T-synthase misfolds, aggregates, and is subsequently targeted for degradation. researchgate.netpnas.org This leads to a deficiency in active T-synthase, resulting in the incomplete synthesis of O-glycans and the accumulation of the this compound. researchgate.netpnas.orgnih.gov Somatic mutations in the Cosmc gene are a known cause of Tn syndrome, a rare hematological disorder characterized by the expression of the Tn antigen on blood cells. researchgate.netresearchgate.net

Table 1: Key Enzymes in this compound Regulation

| Enzyme | Gene | Function | Impact on this compound |

|---|---|---|---|

| Polypeptide α-N-Acetylgalactosaminyltransferases (ppGalNAcTs) | GALNTs (20 genes) | Initiates O-glycosylation by forming the this compound. | Directly synthesizes the this compound. |

| T-Synthase (Core 1 β1,3-galactosyltransferase) | C1GALT1 | Elongates the this compound to form the T antigen (Core 1). | Prevents this compound expression by converting it to the T antigen. |

| Cosmc (Core 1 β1,3-galactosyltransferase-specific molecular chaperone 1) | C1GALT1C1 | Ensures proper folding and activity of T-synthase. | Loss of function leads to inactive T-synthase and subsequent this compound expression. |

Interrelationship of the this compound with Other Truncated O-Glycans (e.g., Sialyl-Tn, T Antigen)

The this compound is the precursor to a family of truncated O-glycans that are often co-expressed in cancer cells. These include the Sialyl-Tn (STn) antigen and the T antigen.

T Antigen (Core 1): As previously discussed, the T antigen (Galβ1-3GalNAcα1-O-Ser/Thr) is formed by the direct galactosylation of the this compound by T-synthase. nih.gov Its expression indicates that at least some T-synthase activity is present.

Sialyl-Tn (STn) Antigen: The Sialyl-Tn antigen (Neu5Acα2-6GalNAcα1-O-Ser/Thr) is formed by the addition of a sialic acid molecule (Neu5Ac) to the GalNAc of the this compound. nih.govbiologists.com This reaction is catalyzed by the sialyltransferase ST6GalNAc-I. biologists.com The formation of STn is a terminal step, meaning that no further sugars can be added to this structure. biologists.com Therefore, the expression of STn also represents a form of incomplete O-glycan synthesis.

The relative expression of Tn, STn, and T antigens can provide insights into the specific enzymatic defects within a cancer cell. For instance, high levels of Tn and STn with low to absent T antigen expression would suggest a deficiency in T-synthase or Cosmc function. nih.gov

Table 2: this compound and Related Truncated O-Glycans

| Antigen | Structure | Biosynthetic Relationship to Tn |

|---|---|---|

| This compound | GalNAcα1-O-Ser/Thr | Precursor structure |

| T Antigen | Galβ1-3GalNAcα1-O-Ser/Thr | Direct elongation of Tn by T-synthase |

| Sialyl-Tn (STn) Antigen | Neu5Acα2-6GalNAcα1-O-Ser/Thr | Direct sialylation of Tn by ST6GalNAc-I |

Compound Information

Molecular and Cellular Mechanisms of Aberrant Tn Epitope Expression

Genetic and Epigenetic Dysregulation Driving Tn Epitope Expression

The primary cause of this compound accumulation is the failure to extend this initial O-glycan structure due to impaired activity of the glycosyltransferases responsible for subsequent steps, or issues with their essential cofactors.

Mutations or Loss of Function of Cosmc

A major mechanism driving aberrant Tn expression is the compromised activity of T-synthase, the enzyme that converts Tn antigen to the core-1 structure nih.gov. T-synthase requires a specific molecular chaperone, Cosmc (Core 1 β3-Gal-T-specific molecular chaperone), for proper folding and activity in the endoplasmic reticulum nih.govspandidos-publications.com. Defects in Cosmc, often due to mutations or epigenetic silencing of the COSMC gene, lead to a dysfunctional T-synthase that is prone to aggregation and degradation via the ERAD pathway nih.govresearchgate.net. This loss of functional T-synthase prevents the elongation of the Tn antigen, resulting in its accumulation nih.govresearchgate.netaging-us.com. Somatic mutations in COSMC have been identified in various cancers and are a significant genetic basis for the expression of Tn and sialyl-Tn antigens nih.govoncotarget.com. Studies have shown that introducing functional Cosmc into Tn-positive cells with mutant COSMC can restore T-synthase activity and reduce Tn antigen expression aging-us.com.

Promoter Hypermethylation and Gene Silencing Mechanisms

Epigenetic modifications, particularly hypermethylation of gene promoters, play a crucial role in the aberrant expression of the this compound by silencing genes involved in O-glycan synthesis. Hypermethylation of the COSMC gene promoter has been identified as a mechanism leading to reduced Cosmc expression and subsequent loss of T-synthase activity, resulting in Tn antigen accumulation frontiersin.orgmdpi.commdpi.comnih.gov. This epigenetic silencing provides an alternative pathway to genetic mutations for the loss of Cosmc function and is observed in various cancers frontiersin.orgmdpi.commdpi.comnih.gov. Treatment with demethylating agents has been shown to restore Cosmc expression and T-synthase activity, reducing Tn antigen levels in some cases oncotarget.comnih.gov. Epigenetic regulation, including DNA methylation and histone modifications, can broadly impact the expression of glycosylation-related genes mdpi.comnih.govfrontiersin.orgmdpi.com.

Cellular Localization and Trafficking of this compound-Bearing Glycoproteins

Under normal conditions, O-glycosylation is initiated in the endoplasmic reticulum and continues in the Golgi apparatus, where the Tn antigen is typically elongated mdpi.comnih.gov. However, in cells with aberrant glycosylation, the truncated this compound can appear on glycoproteins that are trafficked to the cell surface or secreted mdpi.comnih.gov. The accumulation of Tn-bearing proteins on the cell surface is a characteristic feature of many cancers mdpi.comfrontiersin.orgoup.com. While the exact mechanisms governing the trafficking of aberrantly glycosylated proteins are still being investigated, the disruption of normal glycosylation pathways can affect protein folding, quality control, and transport through the secretory pathway mdpi.comnih.gov. Some research suggests that the relocation of glycosyltransferases, such as ppGalNAcTs, from the Golgi to the ER might influence where the initial GalNAc is added and potentially affect the subsequent trafficking and presentation of Tn-bearing proteins mdpi.comfrontiersin.orgresearchgate.net.

Consequences of Aberrant Glycosylation on Protein Conformation and Functionality

The presence of the truncated this compound, instead of complex O-glycans, can significantly alter the conformation and function of glycoproteins nih.govplos.org. Glycans play crucial roles in protein folding, stability, and interactions with other molecules mdpi.com. The absence of normal glycan extensions can lead to misfolded proteins or expose peptide regions that are normally masked nih.govplos.orgpnas.org. This altered glycosylation can impact protein-protein interactions, cell-cell adhesion, cell-matrix interactions, and signaling pathways nih.govfrontiersin.orgscispace.com. For example, aberrant glycosylation, including the presence of the Tn antigen, has been shown to affect the function of cell surface molecules like mucins and integrins, influencing cellular adhesion and motility nih.govfrontiersin.orgscispace.com. The altered glycosylation can also create novel glycopeptide epitopes that can be recognized by the immune system plos.orgpnas.org. Furthermore, Tn antigen expression has been linked to increased cell proliferation, invasiveness, and altered immune responses in the tumor microenvironment mdpi.comspandidos-publications.comfrontiersin.orgfrontiersin.orgresearchgate.net.

Pathophysiological Roles of the Tn Epitope in Disease Progression

Contribution to Oncogenesis and Malignant Transformation

The appearance of the Tn epitope on the cell surface is not merely a passive marker of malignancy but an active participant in the acquisition of cancerous traits. It directly influences cellular behaviors that are hallmarks of cancer, including uncontrolled proliferation, invasion, and the ability to metastasize.

Induction of Oncogenic Properties in Cancer Cells

The overexpression of the Tn antigen has been shown to directly induce oncogenic features in cancer cells. frontiersin.orgnih.gov This is, in part, due to defects in the glycosylation machinery, such as the loss of function of the T-synthase chaperone Cosmc, which leads to the accumulation of the Tn antigen. mdpi.com This altered glycosylation landscape contributes to a more aggressive malignant phenotype, characterized by enhanced cell growth and a decreased propensity for apoptosis. frontiersin.orgnih.gov

Impact on Cell Proliferation and Differentiation

The this compound is associated with increased cell proliferation and altered differentiation in cancerous tissues. mdpi.comfrontiersin.orgnih.gov In normal tissues, the Tn antigen is a precursor that is typically shielded by further glycosylation. mdpi.comoup.com However, in approximately 90% of carcinomas, it becomes unmasked. nih.govlenimafield.com The predominance of the this compound over its more complex counterpart, the T antigen, is often observed in poorly differentiated primary carcinomas, suggesting a role in the dedifferentiation process that is characteristic of cancer progression. nih.govbegellhouse.com Studies have demonstrated that the expression of Tn antigen can drive tumor growth. frontiersin.orgnih.gov

Facilitation of Cell Adhesion and Invasion

A critical aspect of cancer progression is the ability of tumor cells to adhere to surrounding tissues and invade new territories. The this compound functions as a cell adhesion molecule, facilitating these initial steps of metastasis. nih.govlenimafield.comnih.govbegellhouse.com In breast cancer, for instance, the accumulation of proteins carrying the Tn antigen at the leading edge of the cell, in structures known as lamellipodia, promotes cell adhesion and motility, thereby increasing the invasive potential of the cancer cells. mdpi.com These modified glycans on the cell surface play a crucial role in intercellular recognition and adhesion, processes that are hijacked by cancer cells to promote invasion and metastasis. oup.com

Role in Metastatic Dissemination and Angiogenesis

The involvement of the this compound extends to the later stages of cancer progression, including metastatic dissemination and the formation of new blood vessels, a process known as angiogenesis. The expression of Tn antigen is correlated with metastatic potential in several types of cancer. mdpi.comfrontiersin.orgnih.gov It is considered a key player in the metastatic cascade, which includes both adherent and proliferative phases. nih.govlenimafield.com Furthermore, there is evidence linking the machinery responsible for Tn antigen generation to angiogenesis. For example, the enzyme GALNT1, which is involved in the initial step of O-glycosylation that forms the Tn antigen, has been associated with angiogenesis in breast cancer. mdpi.com Angiogenesis is a critical process for tumor growth, as it supplies the necessary nutrients and oxygen for the expanding tumor mass. youtube.com

Immunomodulatory Functions within the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, and stromal components. The this compound plays a significant role in shaping this environment, often creating an immunosuppressive milieu that allows the tumor to evade immune destruction.

Recognition by Glycan-Binding Lectins on Immune Cells

The Tn antigen can be recognized by specific glycan-binding proteins called lectins, which are present on the surface of various immune cells. nih.gov This interaction can lead to the modulation of the immune response. One such lectin is the macrophage galactose-type C-type lectin (MGL), which is expressed by dendritic cells (DCs) and macrophages. mdpi.com The recognition of the Tn antigen by MGL can endow these immune cells with the ability to suppress T-cell immunity, thereby contributing to tumor progression. mdpi.com This interaction is a key mechanism by which tumors exploit the Tn antigen to create an immune-suppressive microenvironment. nih.govfrontiersin.org Studies in colorectal cancer have shown that Tn antigen expression leads to reduced infiltration of cytotoxic CD8+ T cells and an increase in myeloid-derived suppressor cells within the tumor. nih.gov

| Cancer Type | Role of this compound in Disease Progression | Associated Research Findings |

| Breast Cancer | Promotes cell adhesion, motility, and invasiveness. mdpi.com Correlates with clinicopathological tumor stages. nih.govlenimafield.com | Accumulation of Tn-bearing proteins in lamellipodia enhances invasive properties. mdpi.com Expression density is a reliable prognosticator. nih.govlenimafield.comnih.govbegellhouse.com |

| Colorectal Cancer | Drives tumor growth and promotes an immune-suppressive microenvironment. frontiersin.orgnih.gov Correlates with metastatic potential. frontiersin.org | Overexpression leads to reduced CD8+ T cell infiltration and increased myeloid-derived suppressor cells. nih.gov |

| Ovarian Carcinoma | Associated with disease stage, histological grade, and low overall survival. mdpi.com | High expression of Tn is linked to poor prognosis. mdpi.com |

| Cervical Carcinoma | Serves as a biomarker of invasive cancer. mdpi.com | Expression of Tn is indicative of invasive disease. mdpi.com |

| Gastric Carcinoma | Associated with a more aggressive cell behavior. mdpi.com | Expression of sialyl-Tn (a related antigen) induces decreased cell-cell aggregation and increased invasion. mdpi.com |

| Lung Adenocarcinoma | Prognostic factor for overall and relapse-free survival. frontiersin.org | Expression of Tn antigen correlates with patient outcomes. frontiersin.org |

Reprogramming of Dendritic Cell Maturation and Function

Dendritic cells (DCs) are crucial for initiating adaptive immune responses. However, their function can be subverted by signals from the tumor microenvironment. The interaction between the this compound on cancer cells and MGL on immature DCs is a key event that reprograms DC maturation. mdpi.comvu.nl Instead of maturing into potent immunostimulatory cells that activate anti-tumor T cells, the Tn-MGL engagement drives them toward a tolerogenic or regulatory phenotype. vu.nlmdpi.com These reprogrammed DCs often show increased secretion of the anti-inflammatory cytokine IL-10, which further suppresses anti-tumor immunity. mdpi.com This functional reprogramming of DCs is a critical step in preventing the immune system from recognizing and eliminating malignant cells.

Promotion of Immune Evasion and T-Cell Suppression

The expression of the this compound by tumor cells contributes directly to an immunosuppressive microenvironment that facilitates tumor growth and immune evasion. Research using a colorectal cancer mouse model demonstrated that tumors with high levels of Tn antigen expression grew more aggressively. nih.gov This increased growth was associated with a significant alteration in the immune cell infiltrate at the tumor site, characterized by a reduction in cytotoxic CD8+ T cells and an increased accumulation of myeloid-derived suppressor cells (MDSCs). nih.gov

The mechanisms driving this T-cell suppression are multifaceted. As previously described, the direct interaction of MGL with Tn on T-cells can inhibit their function. nih.gov Additionally, the reprogramming of DCs to a tolerogenic state prevents effective T-cell priming. mdpi.com The creation of an anti-inflammatory cytokine milieu, promoted by both MGL and Siglec signaling, further dampens T-cell activity. mdpi.commdpi.com Collectively, these processes establish a robust barrier to effective anti-tumor immunity, allowing Tn-positive tumors to evade immune destruction.

Involvement in Non-Oncological Pathologies

While extensively studied in oncology, the aberrant expression of the this compound is also implicated in the pathogenesis of specific non-cancerous diseases.

Mechanisms Underlying Tn Syndrome Pathogenesis

Tn syndrome, also known as permanent mixed-field polyagglutinability, is a rare, acquired hematological disorder characterized by the expression of the Tn antigen on all blood cell lineages, including erythrocytes, platelets, and leukocytes. nih.gov The underlying mechanism is a somatic mutation or epigenetic silencing of the C1GALT1C1 gene, which encodes a specific chaperone called Cosmc. nih.gov This chaperone is essential for the proper folding and function of T-synthase, the enzyme responsible for adding a galactose molecule to the Tn antigen to form the core 1 O-glycan structure. nih.gov

Without functional Cosmc, T-synthase is inactive, leading to the premature termination of O-glycan synthesis and the exposure of the this compound on the cell surface. nih.gov The clinical manifestations of Tn syndrome include mild hemolytic anemia, leukopenia, and thrombocytopenia. nih.gov The pathology is believed to arise from the binding of naturally occurring anti-Tn IgM antibodies to the Tn-expressing blood cells, leading to their premature destruction, and potentially from the impaired function of essential glycoproteins on these cells due to their aberrant glycosylation. nih.gov

Associations with Autoimmune Conditions

Aberrant glycosylation, including the expression of Tn and sTn, has been linked to certain autoimmune diseases. Tn syndrome itself is considered a form of autoimmune disorder, where the body mounts an immune response against its own Tn-positive blood cells. nih.gov

Beyond this rare syndrome, research has identified the expression of Tn and sTn antigens in the synovial tissues of patients with rheumatoid arthritis (RA). nih.gov These antigens were strongly expressed in synovial cells and infiltrating mononuclear cells in RA tissues compared to those from osteoarthritis patients, suggesting that abnormal mucin glycosylation may contribute to the synovial hyperplasia and joint destruction characteristic of RA. nih.gov

Additionally, aberrant O-glycosylation is a key feature in IgA nephropathy (IgAN), a common cause of kidney disease that involves autoimmune processes. In patients with IgAN, the IgA1 molecules in their blood have O-glycans that are deficient in galactose, exposing GalNAc (Tn) residues. nih.gov These aberrantly glycosylated IgA1 molecules are recognized by IgG or IgA antibodies, leading to the formation and deposition of immune complexes in the kidneys, which drives inflammation and damage. nih.gov The MGL receptor has also been shown to play a role in dampening autoimmune neuroinflammation, indicating that the MGL-glycan axis is a regulatory pathway in autoimmunity that can be dysregulated in disease states. nih.govamsterdamumc.nl

Compound and Protein Reference Table

| Name | Type | Description |

|---|---|---|

| N-acetylgalactosamine (GalNAc) | Monosaccharide | The core sugar residue of the this compound. |

| This compound | Glycan Epitope | GalNAcα1-O-Ser/Thr; a truncated O-glycan. |

| Sialyl-Tn (sTn) Epitope | Glycan Epitope | Neu5Acα2-6GalNAcα1-O-Ser/Thr; the sialylated form of the this compound. |

| Macrophage Galactose-Type Lectin (MGL/CD301) | Protein (C-type Lectin) | A receptor on myeloid cells that binds the this compound. |

| Siglec-9 | Protein (I-type Lectin) | A receptor on immune cells that binds sialic acids, including the sthis compound. |

| Siglec-15 | Protein (I-type Lectin) | A receptor on macrophages that binds the sthis compound. |

| CD45 | Protein (Tyrosine Phosphatase) | A protein on T-cells that can carry the this compound, leading to MGL-mediated suppression. |

| T-synthase (Core 1 β1,3-galactosyltransferase) | Enzyme | The enzyme responsible for elongating the this compound; deficient in Tn syndrome. |

| Cosmc (C1GALT1C1) | Protein (Chaperone) | A chaperone required for the function of T-synthase. |

| Interleukin-10 (IL-10) | Protein (Cytokine) | An anti-inflammatory cytokine produced by tolerogenic DCs after Tn-MGL interaction. |

| Immunoglobulin A1 (IgA1) | Protein (Antibody) | An antibody that is aberrantly glycosylated in IgA nephropathy. |

Contribution to Inflammatory Processes (e.g., Chronic Pancreatitis)

The aberrant expression of the this compound, a truncated O-glycan, is a significant contributor to the pathophysiology of chronic inflammatory conditions, most notably chronic pancreatitis. researchgate.netnih.govnih.gov This involves the induction of a chronic inflammatory state characterized by tissue damage and a robust immune cell response. researchgate.netnih.govnih.gov

Research utilizing genetically engineered mouse models has been pivotal in elucidating the direct role of the this compound in the onset of chronic pancreatitis. researchgate.netnih.govnih.gov In these models, the overexpression of the Tn antigen is induced specifically in the pancreas. researchgate.netnih.govnih.gov This is achieved by a conditional knockout of the molecular chaperone Cosmc, which is essential for the proper folding and function of T-synthase, an enzyme that further glycosylates the Tn antigen to form a core 1 structure. nih.gov This knockout is combined with the simultaneous overexpression of polypeptide N-acetylgalactosaminyltransferase 2 (GalNT2), the enzyme that initiates the formation of the Tn antigen by transferring N-acetylgalactosamine (GalNAc) to serine or threonine residues of proteins. nih.govnih.gov

The pancreatic-specific overexpression of the Tn antigen in these mice leads to the spontaneous development of a phenotype that mirrors human chronic pancreatitis. researchgate.netnih.govnih.gov Histopathological examination of the pancreatic tissue reveals key features of the disease within a few weeks, including interlobular fibrosis and focal necrosis. researchgate.netnih.gov As the condition progresses, there is a significant loss of pancreatic parenchyma, leading to exocrine pancreatic insufficiency. researchgate.netnih.govnih.gov

A central aspect of this induced pancreatitis is a significant inflammatory cell infiltration into the pancreatic tissue. researchgate.netnih.govnih.gov Flow cytometry analyses have confirmed the presence of a substantial immune response, underscoring the role of the Tn antigen in recruiting immune cells and promoting an inflammatory microenvironment. researchgate.netnih.govnih.gov The infiltration of various immune cells is a key driver of the tissue damage and fibrosis observed in the condition. nih.gov While the Tn antigen is expressed in normal pancreatic acinar cells, its altered expression pattern in chronic pancreatitis is associated with these inflammatory changes. nih.gov

The following table summarizes the key findings from a transgenic mouse model developed to study the effects of Tn antigen overexpression in the pancreas.

| Parameter | Observation in Transgenic Mouse Model | Associated Pathophysiology |

| Histopathology | Interlobular fibrosis and focal necrosis develop within weeks. researchgate.netnih.gov | Hallmarks of chronic pancreatitis. |

| Parenchymal Integrity | Progressive loss of pancreatic parenchyma over time. researchgate.netnih.govnih.gov | Leads to exocrine pancreatic insufficiency and malnutrition. researchgate.netnih.govnih.gov |

| Immune Response | Significant infiltration of immune cells into the pancreatic tissue. researchgate.netnih.govnih.gov | Drives inflammation and tissue damage. |

| Genetic Modification | Pancreas-specific conditional knockout of Cosmc and overexpression of GalNT2. researchgate.netnih.govnih.gov | Results in the accumulation and overexpression of the Tn antigen. nih.gov |

These findings from animal models highlight the critical role of truncated O-glycosylation, specifically the expression of the this compound, in initiating and propagating the inflammatory processes that underlie chronic pancreatitis. researchgate.netnih.govnih.gov

Immunological Recognition and Epitope Mapping of the Tn Epitope

Characterization of Natural Antibodies to the Tn Epitope

Humans possess a repertoire of natural antibodies, some of which can recognize carbohydrate structures, including the Tn antigen. researchgate.netulb.ac.be

Origin and Specificity of Pre-existing Anti-Tn Antibodies

Pre-existing natural anti-Tn antibodies are part of the innate immune system and are predominantly of the IgM isotype. figshare.comnih.gov These antibodies are considered germline-encoded and evolutionary. figshare.com They exhibit a specificity that is serologically identical to the nonimmune anti-A-reactive blood group isoagglutinin activity found in humans. figshare.com While they recognize the Tn antigen (GalNAcα1-Ser/Thr), studies suggest that human anti-Tn antibodies, including both IgG and IgM isotypes, purified using matrices containing terminal GalNAcα, may show higher affinity for other glycan structures, such as bacteria-derived products and cell-wall structures, compared to terminal GalNAcα alone. researchgate.net However, some of these natural antibodies do recognize tumor-associated Tn antigens. researchgate.net The presence and levels of these natural anti-Tn antibodies can vary, for instance, they have been observed to be lower in individuals with blood group A, likely due to structural homologies with blood group A antigens. ulb.ac.be There is also evidence suggesting that lower levels of natural anti-Tn antibodies might be associated with increased susceptibility to certain infections, such as COVID-19, potentially indicating a protective role. ulb.ac.befigshare.com Natural anti-T and anti-Tn antibodies have been shown to cross-react idiotypically despite having distinct epitope specificities. nih.gov

Humoral Immune Responses to Tn-Bearing Glycoconjugates

While carbohydrates alone are generally considered T-cell independent antigens primarily eliciting a humoral immune response characterized by IgM production, conjugating carbohydrate antigens like Tn to carrier proteins can induce a more robust immune response, including IgG class switching and the generation of memory B cells. frontiersin.orgresearchgate.net Studies have shown that immunizing with Tn antigen, particularly when presented as glycoconjugates, can increase serum titers of natural antibodies with specificity for Tn. oup.com The design of the glycoconjugate significantly impacts the resulting humoral response. For example, conjugating synthetic Tn to carrier proteins like keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA) has been explored to induce anti-Tn antibodies. researchgate.netnih.gov It has been observed that monomeric Tn conjugated to carriers might elicit modest antibody titers, while using Tn clusters or specific linker chemistries can significantly enhance the anti-Tn IgG titers and broaden the recognition of Tn-bearing tumor cells. nih.gov Incorporating Tn antigen into multi-component vaccines, such as those involving liposomes or virus-like particles (VLPs) displaying the Tn antigen alongside T-cell epitopes and adjuvants, has been shown to elicit strong humoral responses with high antibody titers specific for Tn-containing structures. frontiersin.orgnih.gov Autoantibodies against Tn mucin 1 glycopeptides have been identified in cancer patients, and their presence, particularly in early-stage breast cancer, has been associated with reduced metastasis, suggesting a potential role in antitumor immunity. mdpi.com These antibodies have been noted to react with the carbohydrate specifically when it is presented on the MUC1 protein, highlighting the importance of the peptide backbone in the immune response to these glycopeptides. mdpi.com

Specificity and Utility of Plant and Mammalian Lectins for this compound Detection

Lectins, which are carbohydrate-binding proteins, are valuable tools for detecting and characterizing glycosylation patterns, including the expression of the this compound. Both plant and mammalian lectins exhibit specificity for the GalNAc residue present in the Tn antigen. nih.govresearchgate.netnih.govresearchgate.net

Helix pomatia Agglutinin (HPA) Binding Analysis

Helix pomatia Agglutinin (HPA), isolated from the Roman snail, is a well-characterized lectin known for its specificity towards N-acetylgalactosamine (GalNAc). researchgate.netum.es HPA is widely used in diagnostics, particularly in cancer pathology, as it recognizes altered O-glycosylation patterns, including the this compound, which are frequently found in various human carcinomas such as breast, colon, gastric, and adrenal cancers. nih.govresearchgate.netnih.govresearchgate.netum.es HPA binding to cancer cells has been correlated with metastatic potential and poor patient prognosis in several cancer types. nih.govresearchgate.netum.es While HPA has a primary specificity for terminal α-linked GalNAc, it can also recognize other structures, including blood group A substance, Forssman antigens, and to a lesser extent, terminal GlcNAc and sialic acid. nih.govresearchgate.net However, its binding to the this compound (GalNAcα1-Ser/Thr) is well-documented and utilized for its detection in tissues. nih.govresearchgate.netresearchgate.netum.es Studies have shown that HPA binding patterns can distinguish between tumor and healthy cells and detect subtle alterations in glycosylation profiles. nih.gov The specificity of HPA binding to the this compound can be confirmed by inhibition assays using GalNAc. nih.gov

Vicia villosa Agglutinin (VVA-B4) Applications

Vicia villosa Agglutinin (VVA), isolated from hairy vetch seeds, is another lectin used for detecting the Tn antigen. clinisciences.combiotrend.comglycomatrix.com VVA is a tetramer composed of A and B subunits. clinisciences.combiotrend.comglycomatrix.com The B4 isolectin of VVA is particularly known for its specific binding to the Tn antigen (GalNAcα1-Ser/Thr). clinisciences.combiotrend.comglycomatrix.com Unlike the A4 isolectin which agglutinates A1 erythrocytes, the B4 isolectin does not agglutinate A, B, or O erythrocytes but binds to Tn-exposed erythrocytes and the Tn antigen expressed on the surface of most tumor cells. clinisciences.combiotrend.comglycomatrix.com VVA-B4 specifically binds to terminal GalNAc structures. biotrend.com This specificity makes VVA-B4 a valuable tool for the immunohistochemical detection of the Tn antigen in tissue sections, particularly in the context of cancer diagnosis and research. nih.govunal.edu.co For example, VVA has been used to detect Tn antigen expression in urinary bladder cancer, and its presence has been correlated with the patient's clinical course, suggesting its utility as a marker for assessing tumor malignancy. nih.gov Biotinylated VVA is commonly used in applications like ELISA and Western Blot for sensitive detection of Tn-bearing glycoproteins. clinisciences.com

Development and Characterization of Anti-Tn Monoclonal Antibodies

The development of monoclonal antibodies (mAbs) specific for the this compound is important for both diagnostic and potential therapeutic applications. oup.commdpi.comgoogle.com Anti-Tn mAbs can be generated through various methods, including immunization with Tn-bearing antigens and subsequent hybridoma technology. oup.comscispace.comfrontiersin.orgresearchgate.netmdpi.com

Immunization strategies often involve conjugating synthetic or purified Tn antigen to carrier proteins or utilizing tumor cell lines expressing the Tn antigen. oup.comoup.comfrontiersin.orgresearchgate.net For instance, immunization with a synthetic Tn conjugated to a carrier protein like cBSA or a bipartite antigen carrier protein has been used to generate anti-Tn mAbs in mice. oup.comfrontiersin.org Hybridoma technology, involving the fusion of spleen cells from immunized mice with myeloma cells, is a standard technique for producing monoclonal antibodies. frontiersin.orgresearchgate.net Screening of hybridoma clones using ELISA with Tn-containing antigens allows for the identification of clones producing anti-Tn antibodies. frontiersin.orgmdpi.com

Characterization of anti-Tn mAbs involves assessing their specificity and binding affinity. google.comscispace.com Ideally, anti-Tn mAbs should exhibit high specificity for the Tn antigen, particularly the aberrant Tn expressed on cancer cells, and have minimal cross-reactivity with other glycans or with Tn present on normal glycoproteins like human IgA1. google.com However, achieving this high specificity can be challenging, as some existing anti-Tn antibodies may cross-react with STn, T glycopeptides, blood group A antigens, or other glycans with terminal GalNAc. google.com Glycan microarray technology is a valuable tool for comprehensively characterizing the specificity of anti-carbohydrate antibodies, allowing for high-throughput analysis of antibody interactions with a wide range of glycan structures. mdpi.com

Studies have reported the development of anti-Tn mAbs with desirable characteristics. For example, a murine IgG1 anti-Tn mAb (GOD3-2C4) generated by immunizing mice with a tumor cell line and a Tn-carrying mucin was shown to recognize synthetic Tn antigen and bind to various cancer cell lines. oup.com This antibody also demonstrated antibody-dependent cellular cytotoxicity (ADCC) activity in vitro and an in vivo effect on human cancer xenografts in mice. oup.com Recent efforts have focused on developing anti-Tn antibodies with superior specificity for Tn antigen on cancer cells compared to Tn on normal structures. google.com These highly specific mAbs hold promise for improved cancer detection and targeted therapy. google.com

Epitope Mapping Strategies for Glycopeptide-Specific Antibodies

Epitope mapping aims to identify the precise regions on an antigen that are recognized by antibodies or immune receptors creative-peptides.comcreative-biostructure.com. For glycopeptide-specific antibodies, mapping strategies must account for both the peptide backbone and the attached glycan. Various techniques are employed, including the use of synthetic peptide and glycopeptide libraries.

Peptide scanning and peptide arrays are common methods for identifying linear epitopes creative-biostructure.com. These techniques involve synthesizing overlapping or truncated peptides from the antigen sequence and testing their binding to the antibody creative-biostructure.comnih.gov. By assessing antibody binding to different peptide fragments, the linear sequence recognized by the antibody can be pinpointed nih.gov.

For glycopeptides, libraries incorporating glycosylation at specific sites within the peptide sequence are essential. These libraries can help determine the influence of the glycan on antibody binding and identify whether the antibody recognizes the peptide, the glycan, or a combination of both oup.comresearchgate.net. Site-directed mutagenesis, where specific amino acid residues are altered (e.g., to alanine), can also reveal critical contact points for antibody binding within the peptide portion creative-biostructure.com.

Techniques like phage display can be used to identify peptide sequences recognized by antibodies, although they are primarily suited for linear epitopes but can be adapted for conformational mimotopes creative-biostructure.com. More advanced structural techniques, such as X-ray crystallography and cryo-electron microscopy, provide high-resolution details of antibody-epitope interactions, revealing the three-dimensional structure of the binding interface creative-biostructure.comfrontiersin.orgrsc.org. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) and chemical cross-linking coupled with mass spectrometry can also provide insights into the binding interface and conformational changes upon antibody binding creative-biostructure.comfrontiersin.org.

Identification of Carbohydrate-Dominant vs. Glycopeptide-Dependent Epitopes

Antibodies recognizing the this compound can exhibit different specificities. Some antibodies primarily recognize the carbohydrate moiety (GalNAc), while others require the presence of both the glycan and specific amino acid residues in the peptide backbone for optimal binding oup.com. This distinction defines carbohydrate-dominant versus glycopeptide-dependent epitopes.

Carbohydrate-dominant antibodies bind to the Tn glycan regardless of the surrounding peptide sequence to a significant extent. Studies using carbohydrate microarrays with various glycan structures can help determine the breadth of carbohydrate recognition by an antibody nih.gov. For example, some anti-Tn antibodies have shown cross-reactivity with other GalNAc-containing structures, such as the blood group A trisaccharide nih.gov.

Glycopeptide-dependent antibodies, in contrast, require specific amino acid sequences adjacent to the glycosylation site for high-affinity binding oup.com. The peptide context can significantly influence the presentation and conformation of the this compound, thereby affecting antibody recognition pnas.org. Epitope mapping with glycopeptide libraries containing variations in both the peptide sequence and glycosylation sites is crucial for identifying these glycopeptide-dependent epitopes oup.com. Some antibodies have been shown to bind with significantly higher affinity to glycosylated peptides compared to their unglycosylated counterparts, indicating the importance of the glycan for optimal interaction researchgate.netbiorxiv.org.

Research has shown that some antibodies recognize clustered Tn antigens, which are multiple Tn units linked consecutively on a polypeptide chain oup.comnih.govaai.org. The clustering of carbohydrate antigens appears to be an important parameter for stimulating efficient anti-saccharide immune responses aai.org.

Structural Basis of Antibody-Tn Epitope Interactions

The structural basis of antibody-Tn epitope interactions involves a combination of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the antibody's paratope (antigen-binding site) and the epitope on the glycopeptide frontiersin.orgfrontiersin.org.

Structural studies, such as X-ray crystallography, have provided detailed insights into how antibodies bind to glycopeptides containing the this compound pnas.orgrsc.org. These studies reveal that antibodies can interact with both the carbohydrate and the peptide portions of the glycopeptide pnas.orgrsc.org. For instance, some antibodies utilize a pocket to primarily engage the carbohydrate moiety while also interacting with the peptide in a shallow groove pnas.org. This combined interaction contributes to the antibody's specificity pnas.org.

The presence of the glycan can influence the conformation of the peptide backbone, potentially creating or stabilizing a specific conformation that is recognized by the antibody researchgate.netrsc.org. Multiple polar contacts, including hydrogen bonds, between the antibody and both the glycan and proximal peptide residues are key to high-affinity binding rsc.org. The complementarity determining regions (CDRs) of the antibody are primarily responsible for antigen recognition and form the paratope that interacts with the epitope frontiersin.org.

Analysis of Antibody Specificity and Cross-Reactivity Profiles

Analyzing the specificity and cross-reactivity of anti-Tn antibodies is essential for their application in diagnostics and therapeutics oup.comnih.gov. Specificity refers to the ability of an antibody to differentiate between different antigens, while cross-reactivity describes the extent to which an antibody binds to different, potentially unrelated, antigens nih.gov.

Antibody specificity for the this compound can be evaluated using arrays displaying a wide range of carbohydrate and glycopeptide structures oup.comnih.gov. This allows for the identification of off-target binding and potential cross-reactivity with other glycans or glycopeptides oup.comnih.gov. For example, some anti-Tn antibodies have shown cross-reactivity with blood group antigens or other O-linked glycans oup.comnih.gov.

The fine specificity of anti-Tn antibodies can vary, with some showing preference for clustered Tn antigens, while others recognize single Tn units oup.com. The influence of the peptide structure on antibody binding also varies, indicating different degrees of carbohydrate epitope dominance oup.comresearchgate.net. An antibody with high specificity for the this compound, with minimal cross-reactivity to related structures like sialyl-Tn or blood group A antigens, is highly valuable for targeted applications oup.comresearchgate.net.

Cross-reactivity can be a challenge when using antibodies targeting carbohydrate antigens, as similar glycan structures can be present on different molecules or in different tissues pnas.org. Understanding the cross-reactivity profile is crucial to avoid off-target effects in therapeutic applications or false positives in diagnostic assays creative-biostructure.comnih.gov.

T-Cell Epitope Recognition of Tn-Modified Glycopeptides

While carbohydrates are generally considered T-cell independent antigens, glycopeptides containing the this compound can be recognized by T cells, particularly in the context of major histocompatibility complex (MHC) presentation oup.comnih.govnih.gov. T-cell recognition of glycopeptides is a more complex process than antibody recognition of intact antigens, involving antigen processing and presentation.

Antigen Processing and Presentation Mechanisms

For T cells to recognize an antigen, the antigen must first be processed into smaller peptide fragments, which are then presented on the surface of antigen-presenting cells (APCs) by MHC molecules nih.govplos.orgnih.gov. CD8+ T cells recognize peptides presented by MHC class I molecules, while CD4+ T cells recognize peptides presented by MHC class II molecules nih.govplos.org.

Glycoproteins undergo processing by cellular machinery, including proteasomes and lysosomal proteases nih.govnih.govplos.org. The fate of glycans during this process can vary. In some cases, the glycan may be removed entirely, resulting in the presentation of a naked peptide nih.gov. Alternatively, the glycan group can survive processing and remain attached to the peptide fragment, leading to the presentation of a glycopeptide by MHC molecules nih.govresearchgate.net.

The presence and nature of glycosylation can influence antigen processing and the subsequent binding of peptides or glycopeptides to MHC molecules nih.govnih.gov. Studies have shown that glycosylation at certain positions within a peptide can affect its binding to MHC class I or class II molecules nih.govnih.gov. The size, structure, and orientation of the glycan relative to the peptide can all play a role nih.gov.

Antigen processing and presentation of glycopeptides are critical steps for initiating a T-cell response against Tn-modified antigens. The specific glycopeptide fragments generated and presented by MHC molecules determine which T-cell clones will be activated plos.org.

Functional Avidity of T-Cell Responses to Tn Epitopes

T-cell responses to Tn-modified glycopeptides can vary in their functional avidity. Factors influencing the functional avidity include the affinity of the TCR for the glycopeptide-MHC complex, the expression levels of the TCR and co-receptors (CD4 or CD8), and the efficiency of downstream signaling pathways nih.govnih.gov.

Studies investigating T-cell recognition of glycopeptides have shown that T cells can specifically recognize Tn-glycosylated peptides presented by MHC class II molecules oup.com. The position of the glycan within the peptide and its orientation relative to the MHC binding groove can impact both MHC binding and T-cell recognition nih.govnih.gov. Glycosylation at positions where the amino acid side chain points away from the MHC binding site is more likely to result in MHC binding and T-cell recognition of the glycopeptide nih.govnih.gov.

The functional avidity of T cells recognizing Tn-modified glycopeptides is a critical determinant of the effectiveness of a cellular immune response against cells expressing these antigens, such as cancer cells mdpi.comnih.gov. Higher functional avidity is generally associated with better responses to target cells, even at lower epitope densities mdpi.com.

Advanced Research Methodologies for Tn Epitope Studies

Synthetic Chemistry and Chemoenzymatic Approaches for Tn Glycoconjugate Production

To investigate the biological functions of the Tn epitope and its role in disease, it is essential to have access to well-defined Tn-modified peptides and proteins. Chemical and chemoenzymatic synthesis methods are pivotal for producing these molecules with high purity and in sufficient quantities for detailed studies.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and glycopeptides containing the Tn antigen. biosyn.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. biosyn.comyoutube.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps. biosyn.comyoutube.com

The synthesis begins by anchoring the first amino acid to the resin at its carboxyl terminus. youtube.com Subsequent amino acids are then added sequentially. To ensure the correct sequence, the α-amino group of each incoming amino acid is temporarily blocked with a protecting group, such as 9-fluorenyl-methoxy-carbonyl (Fmoc) or tert-butyloxycarbonyl (tBoc). After the coupling reaction, this protecting group is removed, allowing the next amino acid to be added. biosyn.comyoutube.com For the synthesis of Tn-glycopeptides, a pre-formed Tn-modified amino acid (GalNAc-α-1-O-Serine or Threonine) building block is incorporated into the peptide chain at the desired position. The synthesis of complex glycopeptides, such as those containing the sialyl-Tn antigen, can also be achieved using this methodology. nih.gov

Key Features of Solid-Phase Tn-Glycopeptide Synthesis:

| Feature | Description |

| Support | Insoluble polymer resin |

| Process | Stepwise addition of amino acids |

| Purification | Simplified washing steps |

| Protecting Groups | Fmoc and tBoc for α-amino groups |

| Tn Incorporation | Use of pre-synthesized Tn-amino acid building blocks |

This method has been instrumental in creating a variety of Tn-containing peptides for immunological studies, vaccine development, and diagnostic tool generation. rsc.org

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex glycoconjugates. nih.govnih.gov This approach is particularly valuable for the large-scale production of glycoproteins with specific glycan structures, such as the this compound. researchgate.net

The synthesis of the Tn antigen is catalyzed in vivo by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). researchgate.net These enzymes transfer N-acetylgalactosamine (GalNAc) from a sugar donor, UDP-GalNAc, to the hydroxyl group of serine or threonine residues on a polypeptide chain. researchgate.net

In a chemoenzymatic strategy, a recombinant protein, often produced in a bacterial host like Escherichia coli that lacks glycosylation machinery, can be used as a substrate. researchgate.net This unmodified protein is then incubated with one or more ppGalNAc-Ts and the UDP-GalNAc donor, leading to the specific addition of the Tn antigen. researchgate.net For instance, researchers have successfully synthesized milligram quantities of MUC6-Tn glycoconjugates using either a mixture of ppGalNAc-Ts from cancer cell extracts or a specific recombinant ppGalNAc-T. researchgate.net This method allows for the production of glycoproteins with a high density of Tn antigens, which can then be used for functional studies or as immunogens. researchgate.net

One-pot, multi-enzyme systems have also been developed for the efficient synthesis of related structures like the sialyl-Tn antigen, demonstrating the power of this approach. researchgate.net

Glycoproteomic and Glycomics Methodologies for this compound Profiling

Identifying which proteins are modified with the this compound and at which specific sites is crucial for understanding its biological impact. Glycoproteomic and glycomic approaches, heavily reliant on mass spectrometry, are the primary tools for this purpose.

Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing proteins and their post-translational modifications (PTMs), including glycosylation. wikipedia.orgnih.gov In a typical "bottom-up" proteomics workflow, proteins from a biological sample are first digested into smaller peptides by enzymes like trypsin. proteomics.com.au These peptides are then separated, often by liquid chromatography (LC), and analyzed by a mass spectrometer. creative-proteomics.com

Tandem mass spectrometry (MS/MS) is particularly important for identifying glycosylated peptides. proteomics.com.aucreative-proteomics.com In this process, a specific peptide ion is selected and fragmented, generating a spectrum of fragment ions. This fragmentation pattern provides information about the amino acid sequence of the peptide and can reveal the presence and location of a PTM like the Tn antigen. creative-proteomics.com The mass of the Tn antigen (GalNAc) results in a characteristic mass shift that can be detected.

Common Mass Spectrometry Techniques for Glycoproteomics:

| Technique | Description | Application in Tn Profiling |

| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization-Time of Flight | Rapid analysis of peptide mass fingerprints. |

| ESI | Electrospray Ionization | Soft ionization method suitable for analyzing large biomolecules. wikipedia.org |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Separation and fragmentation of peptides for sequence and modification site identification. creative-proteomics.com |

A significant challenge in glycoproteomics is the low abundance of many glycoproteins and the heterogeneity of glycosylation. oup.com Therefore, enrichment of glycopeptides prior to MS analysis is often necessary. nih.gov

Several strategies have been developed to enrich for peptides carrying the this compound:

Lectin Affinity Chromatography: Lectins are proteins that bind specifically to carbohydrates. The Vicia villosa agglutinin (VVA) is a lectin that has a high affinity for the Tn antigen and is commonly used to enrich Tn-containing glycopeptides from complex mixtures. nih.gov

Chemical Enrichment: Methods like hydrazide chemistry can be employed to capture glycoproteins. More recent strategies involve metabolic labeling with azide-functionalized sugars (e.g., N-azidoacetylgalactosamine, GalNAz), which can then be captured via bioorthogonal ligation. oup.comoup.com This approach has been used to simultaneously identify N-glycosites, O-GlcNAc sites, and O-GalNAc (Tn-antigen) sites. oup.comoup.com

Enzymatic Methods: A novel method termed EXoO-Tn (Enzymatic Extension of O-linked GalNAc with a Tandem Mass Spectrometry-Cleavable Linker) has been developed for the specific identification and mapping of Tn-glycosylation sites. nih.gov This technique involves enriching Tn-glycopeptides with VVA lectin, followed by an enzymatic reaction using a specific galactosyltransferase (C1GalT1) to add a labeled galactose molecule to the Tn antigen. This unique tag facilitates the identification and site-mapping during subsequent MS analysis. nih.gov Another strategy, MOTAI (multiple O-glycoproteases for Tn antigen and complex O-glycosylation identification), uses sequential enzymatic digestion to enrich for Tn-glycopeptides. researchgate.net

These enrichment strategies, combined with high-resolution mass spectrometry, have enabled the identification of hundreds of Tn-glycosylated proteins and thousands of specific glycosylation sites in various cell lines and tissues. nih.govoup.com

In Vitro and In Vivo Model Systems for Functional Analysis

To understand the functional consequences of this compound expression, researchers utilize a variety of model systems, ranging from cultured cells to whole organisms.

In Vitro Models: These models include two-dimensional (2D) cell cultures of single cell types and more complex three-dimensional (3D) cell culture systems that better mimic the structure of tissues. mdpi.com For instance, cancer cell lines that express high levels of the Tn antigen can be used to study its role in cell adhesion, invasion, and signaling. Co-culture systems, where cancer cells are grown with other cell types like endothelial or immune cells, can provide insights into how the this compound mediates interactions within the tumor microenvironment. nih.gov Functional assays in these systems can involve treating cells with antibodies that target the this compound and observing the effects on cell behavior. mdpi.comresearchgate.net

In Vivo Models: Animal models, particularly mice, are essential for studying the role of the this compound in a whole organism context. This can involve implanting human tumor cells that express the Tn antigen into mice to study tumor growth and metastasis. Genetically engineered mouse models that are designed to express the Tn antigen in specific tissues can also be used to investigate its role in development and disease. These in vivo models are critical for evaluating the efficacy of Tn-targeted therapies, such as vaccines and antibody-based treatments. nih.gov

The combination of these advanced methodologies provides a powerful toolkit for researchers to synthesize, detect, and functionally characterize the this compound, ultimately advancing our understanding of its role in health and disease.

Biophysical Characterization of this compound Interactions

Understanding the molecular interactions of the this compound with its binding partners, such as antibodies and lectins, is crucial for developing targeted therapies and diagnostics. Several biophysical techniques are employed to quantify the thermodynamics and kinetics of these interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. malvernpanalytical.com This allows for the determination of key thermodynamic parameters, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), in a single experiment without the need for labeling. malvernpanalytical.comnih.gov ITC provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding process. nih.gov While specific ITC data for this compound interactions is not extensively published, the technique is widely applicable to characterize the binding of anti-Tn antibodies or lectins to Tn-bearing glycopeptides or glycoproteins. wikipedia.org

Table 3: Thermodynamic Parameters Measurable by Isothermal Titration Calorimetry (ITC) This table is interactive. Click on the headers to sort the data.

| Parameter | Symbol | Description |

|---|---|---|

| Binding Affinity (Dissociation Constant) | KD | A measure of the strength of the binding interaction. |

| Stoichiometry | n | The molar ratio of the interacting molecules in the complex. |

| Enthalpy Change | ΔH | The heat released or absorbed during the binding event. |

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. springernature.comreichertspr.com It provides quantitative information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.govnih.gov In a typical SPR experiment, a ligand (e.g., a Tn-glycopeptide) is immobilized on a sensor chip, and the analyte (e.g., an anti-Tn antibody) is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface. reichertspr.com

SPR has been used to analyze the fine specificity of Tn-binding proteins. For example, studies using synthetic Tn glycopeptides have shown that anti-Tn monoclonal antibodies like 83D4 and MLS128 require at least two adjacent Tn residues for recognition, whereas the lectin from Vicia villosa (VVLB4) can bind to a single Tn determinant. researchgate.net These studies are critical for characterizing the specificity and affinity of antibodies and other reagents developed for targeting the Tn antigen. researchgate.net

Table 4: Kinetic Parameters of Tn-Binding Molecules Determined by Surface Plasmon Resonance (SPR) This table is interactive. Click on the headers to sort the data.

| Binding Molecule | Ligand (this compound Context) | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (M) | Reference |

|---|---|---|---|---|---|

| MLS128 mAb | Glycopeptide with three consecutive Tn residues | Data not specified | Data not specified | Higher affinity noted | researchgate.net |

| 83D4 mAb | Glycopeptide with two consecutive Tn residues | Binding confirmed | Binding confirmed | Data not specified | researchgate.net |

Optical tweezers are a single-molecule force spectroscopy technique that uses a highly focused laser beam to trap and manipulate microscopic objects, such as beads coated with molecules of interest. nih.govillinois.edu This technique can measure the forces and motions associated with intermolecular interactions with piconewton (pN) force resolution and sub-nanometer spatial precision. nih.gov In the context of the this compound, optical tweezers could be used to measure the rupture force between a Tn-antigen-coated bead and a cell expressing a Tn-binding receptor, or between a single Tn-glycopeptide and its cognate antibody. nih.govresearchgate.net This provides direct insight into the strength and dynamics of a single molecular bond under an applied force, revealing information about the energy landscape of the interaction. illinois.edu

Structural Biology Techniques

Determining the three-dimensional structure of the this compound in complex with its binding partners is essential for understanding the molecular basis of recognition and for rational drug design.

X-ray crystallography is considered the gold standard for determining the high-resolution, three-dimensional structure of molecules, including antibody-antigen complexes. researchgate.netnih.gov By crystallizing a complex of an anti-Tn antibody fragment (Fab) with a Tn-bearing glycopeptide or glycoprotein (B1211001), researchers can visualize the precise atomic interactions at the binding interface. creative-biolabs.comcreative-biostructure.com This information reveals the specific amino acid residues in the antibody's complementarity-determining regions (CDRs) that interact with the carbohydrate and the peptide backbone of the antigen. researchgate.net Such structural insights are invaluable for antibody engineering and for designing synthetic vaccines that mimic the natural epitope. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying the structure and dynamics of molecules in solution. beilstein-journals.org High-field NMR has been used to study synthetic Tn glycopeptides, providing detailed information about the conformation of the GalNAc-Ser/Thr linkage and the rotational isomerism of the amino acid side chains. nih.gov NMR can also be used to map the binding interface between a Tn-glycopeptide and a protein by observing chemical shift perturbations upon complex formation. diva-portal.orgresearchgate.net This technique is particularly useful for studying dynamic interactions and conformational changes that occur in solution.

Co-Crystallography of Anti-Tn Antibodies with Glycopeptide Ligands

Co-crystallography provides a static, high-resolution snapshot of the three-dimensional structure of an antibody in complex with its glycopeptide ligand. This technique has been pivotal in defining the precise molecular interactions that govern the specific recognition of the this compound. By analyzing the crystal structure of an anti-Tn antibody's antigen-binding fragment (Fab) bound to a Tn-containing glycopeptide, researchers can identify the specific amino acid residues in the antibody's complementarity-determining regions (CDRs) that form hydrogen bonds, van der Waals forces, and hydrophobic interactions with both the GalNAc sugar and the peptide backbone. nih.govfrontiersin.org

One of the key revelations from co-crystallography studies is the diverse manner in which antibodies accommodate the Tn antigen. Some antibodies utilize a deep binding pocket to almost completely envelop the GalNAc moiety. nih.govbiorxiv.org This mode of recognition often involves extensive hydrogen bonding with the hydroxyl groups and the N-acetyl group of the sugar. For instance, the crystal structure of the monoclonal antibody 237mAb in complex with a tumor-specific glycopeptide revealed that the GalNAc residue is buried in a pocket formed by germ-line encoded residues, while the peptide portion interacts with a shallower groove on the antibody surface. nih.gov This dual recognition of both the glycan and the peptide contributes to the high specificity of the antibody for the cancerous glycopeptide over the unglycosylated peptide or the free sugar. nih.gov

In contrast, other antibodies may exhibit a more shallow binding groove where both the carbohydrate and the peptide are recognized more equally. The context of the peptide sequence can be critical, with certain amino acids adjacent to the glycosylation site playing a crucial role in the binding affinity and specificity. nih.gov For example, studies with newly generated IgG monoclonal antibodies have shown that their recognition of the Tn antigen is dependent on a specific peptide motif. nih.gov

The insights gained from these structural studies are invaluable for understanding the basis of antibody specificity and for guiding the rational design of improved antibodies or mimetic molecules for therapeutic and diagnostic applications.

| Antibody/Lectin | Ligand | Key Structural Findings | Reference |

|---|---|---|---|

| 237mAb | Tn-containing glycopeptide from podoplanin | The GalNAc moiety is completely enveloped in a deep binding pocket coded by germ-line genes. The peptide interacts with a shallow groove. This dual recognition ensures high tumor specificity. | nih.govbiorxiv.org |

| Helix pomatia Agglutinin (HPA) | Tn antigen (αGalNAc-Ser) | The specificity for GalNAc is created by a network of hydrogen bonds involving two neighboring monomers. A histidine residue makes hydrophobic contact with the aglycon. | oup.com |

| 16A mAb | MUC1 glycopeptide with GalNAc on Threonine (GalNAc-T) and on both Serine and Threonine (GalNAc-ST) | The sugar ring of GalNAc stacks with the aromatic ring of CDRH1W34. The GalNAc on the serine residue in the GalNAc-ST ligand does not directly participate in binding. | biorxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

While co-crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, which more closely mimics the physiological environment. nih.govspringernature.com NMR is particularly well-suited for analyzing the conformational properties of flexible molecules like glycopeptides and for mapping the binding epitopes recognized by antibodies. nih.govcreative-biostructure.com

Several NMR techniques are employed to study the this compound and its interactions. Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can be used to determine the three-dimensional structure of a glycopeptide when it is bound to an antibody. nih.gov This method relies on the transfer of magnetization between protons that are close in space within the bound ligand. By analyzing the buildup rates of these NOE signals, the conformation of the glycopeptide in its bound state can be elucidated. nih.gov Studies on MUC1 glycopeptides binding to the SM3 antibody have shown that the peptide backbone adopts an extended conformation when bound. nih.gov

Saturation Transfer Difference (STD) NMR is another valuable technique for epitope mapping. nih.gov In an STD NMR experiment, the antibody is selectively saturated with radiofrequency pulses. This saturation is then transferred to the protons of the bound ligand that are in close contact with the antibody. By observing which protons of the glycopeptide receive the saturation, the specific parts of the molecule that form the binding epitope can be identified. nih.gov For the MUC1 glycopeptide interacting with the SM3 antibody, STD NMR revealed that all amino acids of the glycopeptide were involved in the interaction, with the N-acetyl group of the GalNAc residue also showing significant interactions. nih.gov

These NMR-based approaches provide detailed insights into the dynamic nature of this compound recognition, highlighting the conformational flexibility of the glycopeptide and identifying the key residues involved in the binding interface. This information is complementary to the static picture from X-ray crystallography and is crucial for a comprehensive understanding of the molecular basis of Tn antigenicity. nih.govnih.gov

| NMR Technique | System Studied | Key Findings | Reference |

|---|---|---|---|

| Transferred NOESY (trNOESY) | MUC1 glycopeptide (PDT(O-alpha-D-GalNAc)RP) and SM3 antibody | The bound glycopeptide adopts an extended conformation of the peptide backbone, with the carbohydrate oriented towards the N-terminus. | nih.gov |

| Saturation Transfer Difference (STD) NMR | MUC1 glycopeptide (PDT(O-alpha-D-GalNAc)RP) and SM3 antibody | The binding epitope involves all amino acids of the glycopeptide. The GalNAc residue interacts mainly via its N-acetyl group. | nih.gov |

| 2D NMR Spectroscopy and Computational Analysis | Cyclic analogues of Myelin Basic Protein (MBP)87–99 glycopeptides | The bioactivity of different analogues is attributed to distinct local conformations, overall topology, and the exposed area after binding to MHC II. | nih.gov |

Translational Aspects: Principles of Tn Epitope Targeted Diagnostics and Immunotherapies

Principles of Tn Epitope as a Diagnostic Biomarker in Pathological Conditions

The widespread and increased expression of the this compound in numerous cancers underscores its potential utility as a diagnostic biomarker. Its detection can signal cellular transformation and indicate the likelihood of malignant progression researchgate.net.

Methodologies for Detection in Tissues and Body Fluids

The this compound can be detected in various biological matrices, including tissue samples and bodily fluids. Common methodologies employed include immunohistochemistry (IHC) for analyzing tissue distribution and immunoassays for detecting the epitope in liquid samples.

Immunohistochemistry enables the visualization of Tn expression within tissue sections, providing insights into its location and abundance within tumor cells lenimafield.com. Quantitative IHC analysis has been utilized to assess this compound expression in primary breast carcinoma lenimafield.com.

For bodily fluids such as serum, plasma, urine, and nipple aspirate fluid (NAF), immunoassays are employed for the detection and quantification of molecules carrying the this compound researchgate.netgoogle.comgoogle.comnih.gov. While challenges exist in specifically detecting cancer-associated Tn in circulation due to its presence on some normal glycoproteins and potential cross-reactivity with related blood group antigens, efforts are focused on developing antibodies that selectively recognize the aberrant this compound found in tumors google.com. Studies have demonstrated the presence of Tn antigen in NAF from individuals with breast cancer at significantly higher levels compared to NAF from healthy individuals researchgate.net.

Current methodologies for detecting the Tn antigen frequently involve the use of lectins, such as HPA and VVL, and specific antibodies, including Remab6, 5F4, and 1E3 researchgate.net.

Correlation with Disease Prognosis and Aggressiveness

Quantitative immunohistochemical analysis of Tn epitopes in primary breast carcinomas has revealed a strong correlation with clinicopathological staging, underscoring its reliability as a prognostic marker lenimafield.com.

Development of Specific Immunoassays for this compound Detection

The creation of specific immunoassays is essential for the accurate identification and measurement of the this compound in clinical specimens. Immunoassays, such as ELISA, utilize antibodies designed to bind specifically to the target antigen mdpi.comresearchgate.netnih.gov.

The "sandwich" immunoassay is a widely used format for antigen detection, where the analyte is captured between two antibodies that recognize distinct epitopes on the target molecule mdpi.com. For detecting the this compound, the specificity of the antibodies employed is paramount to distinguish cancer-associated Tn from that found on normal glycoproteins or other related glycans google.com.

Challenges in developing highly specific anti-Tn antibodies for diagnostic purposes have been noted, emphasizing the need for antibodies that selectively recognize the aberrant Tn antigen expressed by tumors without cross-reactivity with Tn on IgA1 or normal glycans terminating in GalNAc google.com. Ongoing research is focused on developing novel antibodies with enhanced specificity and performance mdpi.com.

While not directly focused on the GalNAc-O-Ser/Thr this compound, a study on sepsis described the development of an indirect competitive ELISA (ic-ELISA) using a monoclonal antibody with high affinity for a specific epitope on tetranectin (B1166008) (TN), a protein linked to sepsis researchgate.netnih.govbiodragon.cn. This illustrates the principle of developing epitope-specific immunoassays for diagnostic applications. The ic-ELISA for the tetranectin epitope demonstrated a linear range of 4.8–312 ng/mL and a limit of detection of 2.4 ng/mL, highlighting the potential for developing sensitive and quantitative immunoassays for specific Tn epitopes researchgate.netnih.govbiodragon.cn.

Rational Design Principles for this compound-Based Immunotherapies

Given its preferential expression on tumor cells, the this compound represents a compelling target for cancer immunotherapies. The rational design of such therapies centers on leveraging the immune system to identify and eliminate cells displaying the this compound.